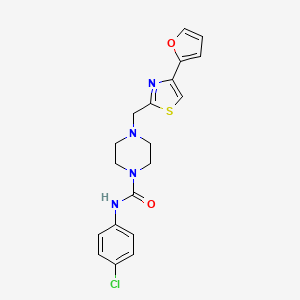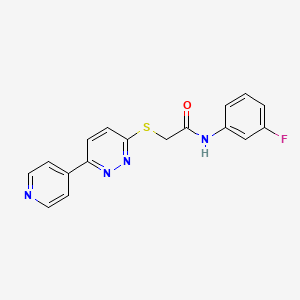
N-(4-methylphenyl)-1H-indole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-1H-indole-6-carboxamide, also known as SDB-006, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely studied for their effects on the endocannabinoid system. In
Wissenschaftliche Forschungsanwendungen
Antiviral Research
N-(4-methylphenyl)-1H-indole-6-carboxamide derivatives have been explored for their antiviral properties, particularly against HIV. A study by Alexandre et al. (2011) developed a novel series of compounds related to N-(4-methylphenyl)-1H-indole-6-carboxamide, demonstrating excellent potency against wild-type HIV-1 and certain resistant strains. The research highlighted the importance of chemical variation in enhancing antiviral activity, with specific derivatives showing significant potential as non-nucleoside reverse transcriptase inhibitors (Alexandre et al., 2011).
Antituberculosis Activity
In the context of antituberculosis agents, Kondreddi et al. (2013) identified indole-2-carboxamides, a class closely related to N-(4-methylphenyl)-1H-indole-6-carboxamide, as promising candidates from phenotypic screening against mycobacteria. The study emphasized the significance of structural modifications for improving activity against Mycobacterium tuberculosis and highlighted the discovery of lead compounds with improved in vitro activity compared to standard tuberculosis drugs (Kondreddi et al., 2013).
Anticancer Research
The exploration of N-(4-methylphenyl)-1H-indole-6-carboxamide derivatives in anticancer research has been substantial. Hassan et al. (2021) synthesized novel pyrazole–indole hybrids, revealing compounds with significant antitumor activity against various cancer cell lines, including human liver carcinoma and human breast adenocarcinoma. The study provided insights into the molecular mechanisms of action, including cell cycle analysis and apoptosis investigation, suggesting the potential of these compounds as anticancer agents (Hassan et al., 2021).
Allosteric Modulation Research
The compound and its derivatives have been investigated for their potential as allosteric modulators. A study by Khurana et al. (2014) on indole-2-carboxamides revealed key structural requirements for allosteric modulation of cannabinoid type 1 receptor (CB1), identifying potent modulators that could significantly impact CB1 binding affinity and cooperativity. This research opens new avenues for the therapeutic targeting of CB1 (Khurana et al., 2014).
Leukotriene Receptor Antagonism
Indole-6-carboxamides have shown potential as leukotriene receptor antagonists, offering therapeutic avenues for asthma and other inflammatory conditions. Jacobs et al. (1993) synthesized and evaluated a series of indole-6-carboxamides, identifying compounds with potent and selective antagonistic activity against peptidoleukotrienes, which play a key role in inflammatory processes. This research highlights the therapeutic potential of these compounds in treating asthma and other inflammatory diseases (Jacobs et al., 1993).
Wirkmechanismus
Target of Action
N-(4-methylphenyl)-1H-indole-6-carboxamide is a derivative of indole, a heterocyclic aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that N-(4-methylphenyl)-1H-indole-6-carboxamide may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(4-methylphenyl)-1H-indole-6-carboxamide may interact with its targets to induce a range of biochemical changes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-2-6-14(7-3-11)18-16(19)13-5-4-12-8-9-17-15(12)10-13/h2-10,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPYXNVRXDKIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2955318.png)
![(E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2955319.png)
![2-(3,4-dimethoxyphenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2955321.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2955322.png)





![(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B2955335.png)


![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide](/img/structure/B2955339.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2955340.png)